

Maltotriose Hydrate: A Physicochemical Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maltotriose hydrate*

Cat. No.: *B7803651*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **maltotriose hydrate**, a trisaccharide of significant interest in various scientific and industrial applications. This document focuses on its molecular formula and weight, presenting the data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The following table summarizes the key molecular identifiers for maltotriose and its hydrated forms, providing a comparative overview of their chemical formulas and molecular weights.

Compound	Synonyms	Chemical Formula	Molecular Weight (g/mol)	CAS Number
Maltotriose (Anhydrous)	Amylotriose, α -D-1,4-Glucotriose	$C_{18}H_{32}O_{16}$	504.44[1][2][3]	1109-28-0[1][2]
Maltotriose Monohydrate	-	$C_{18}H_{32}O_{16} \cdot H_2O$ [4]	522.45[4]	207511-08-8[4] [5]
Maltotriose Hydrate	O- α -D-Glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucose	$C_{18}H_{32}O_{16} \cdot xH_2O$ [6]	504.44 (anhydrous basis)[6]	207511-08-8[6]

Experimental Protocols

The determination of the molecular weight and formula of **maltotriose hydrate** is typically achieved through a combination of high-resolution analytical techniques. The methodologies outlined below represent standard protocols in the field of carbohydrate analysis.

Mass Spectrometry for Molecular Weight Determination

Objective: To determine the precise molecular mass of the compound.

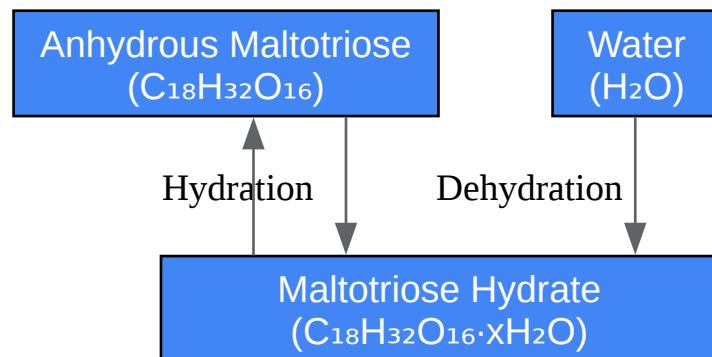
Methodology:

- Sample Preparation: A dilute solution of **maltotriose hydrate** is prepared in a suitable solvent, typically a mixture of water and acetonitrile.
- Ionization: Electrospray ionization (ESI) is a commonly employed technique for oligosaccharides as it is a soft ionization method that minimizes fragmentation. The sample solution is introduced into the ESI source, where a high voltage is applied, generating charged droplets.

- Mass Analysis: The generated ions are then transferred into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum will show peaks corresponding to the different ionic species of maltotriose. For maltotriose monohydrate, a prominent peak corresponding to the $[M+Na]^+$ adduct is often observed. The molecular weight is then calculated from the m/z value of the molecular ion peak.

Elemental Analysis for Empirical Formula Determination

Objective: To determine the elemental composition of the compound and thereby its empirical and molecular formula.


Methodology:

- Sample Preparation: A precisely weighed amount of the dried **maltotriose hydrate** sample is placed in a tin or silver capsule.
- Combustion: The sample is combusted in a furnace at high temperatures (typically around 900-1000 °C) in the presence of a controlled amount of oxygen. This process converts the elements into simple gases (CO_2 , H_2O , N_2 , etc.).
- Gas Separation and Detection: The resulting gases are passed through a separation column (often a gas chromatography column) to separate them. The amount of each gas is then quantified using a thermal conductivity detector (TCD).
- Data Analysis: The percentages of carbon, hydrogen, and oxygen are calculated from the amounts of CO_2 and H_2O produced. These percentages are then used to determine the empirical formula of the compound. By comparing the empirical formula weight with the molecular weight obtained from mass spectrometry, the molecular formula can be confirmed.

Visualized Relationships and Workflows


The following diagrams illustrate key conceptual relationships and experimental workflows relevant to the characterization of **maltotriose hydrate**.

Hydration-Dehydration Relationship

[Click to download full resolution via product page](#)

Hydration-Dehydration Relationship of Maltotriose

Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Workflow for Physicochemical Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Maltotriose hydrate , 96% , 1109-28-0 - CookeChem [cookechem.com]
- 4. Maltotriose monohydrate, Purity≥95% - CD BioGlyco [bioglyco.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Maltotriose hydrate - O- α -D-Glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucose [sigmaaldrich.com]
- To cite this document: BenchChem. [Maltotriose Hydrate: A Physicochemical Characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7803651#maltotriose-hydrate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com